

Spectroscopic Data for 5-Bromo-2-ethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-ethylpyridine

Cat. No.: B1339753

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-ethylpyridine**, a significant building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

5-Bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical formula C_7H_8BrN . Accurate and comprehensive spectroscopic data is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a compilation of predicted and established spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections detail the expected spectroscopic data for **5-Bromo-2-ethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.55	d	~2.3	1H	H-6
~7.65	dd	~8.3, 2.4	1H	H-4
~7.05	d	~8.3	1H	H-3
~2.75	q	~7.6	2H	-CH ₂ -
~1.25	t	~7.6	3H	-CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162.5	C-2
~150.0	C-6
~140.5	C-4
~122.0	C-3
~118.0	C-5
~29.0	-CH ₂ -
~14.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
2975-2850	Aliphatic C-H Stretch	Medium-Strong
1600-1550	C=C and C=N Ring Stretching	Medium-Strong
1470-1430	C-H Bending (Alkyl)	Medium
~1050	C-Br Stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol [1]
Exact Mass	184.98401 Da [1]
Expected Observations	
Molecular Ion (M ⁺)	m/z ≈ 185 and 187 (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio)
Major Fragments	Loss of ethyl group (-29), loss of bromine (-79/81)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-ethylpyridine** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Insert the tube into the spectrometer's probe.
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: As **5-Bromo-2-ethylpyridine** is a liquid at room temperature, a thin film can be prepared.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the **5-Bromo-2-ethylpyridine** sample directly onto the ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

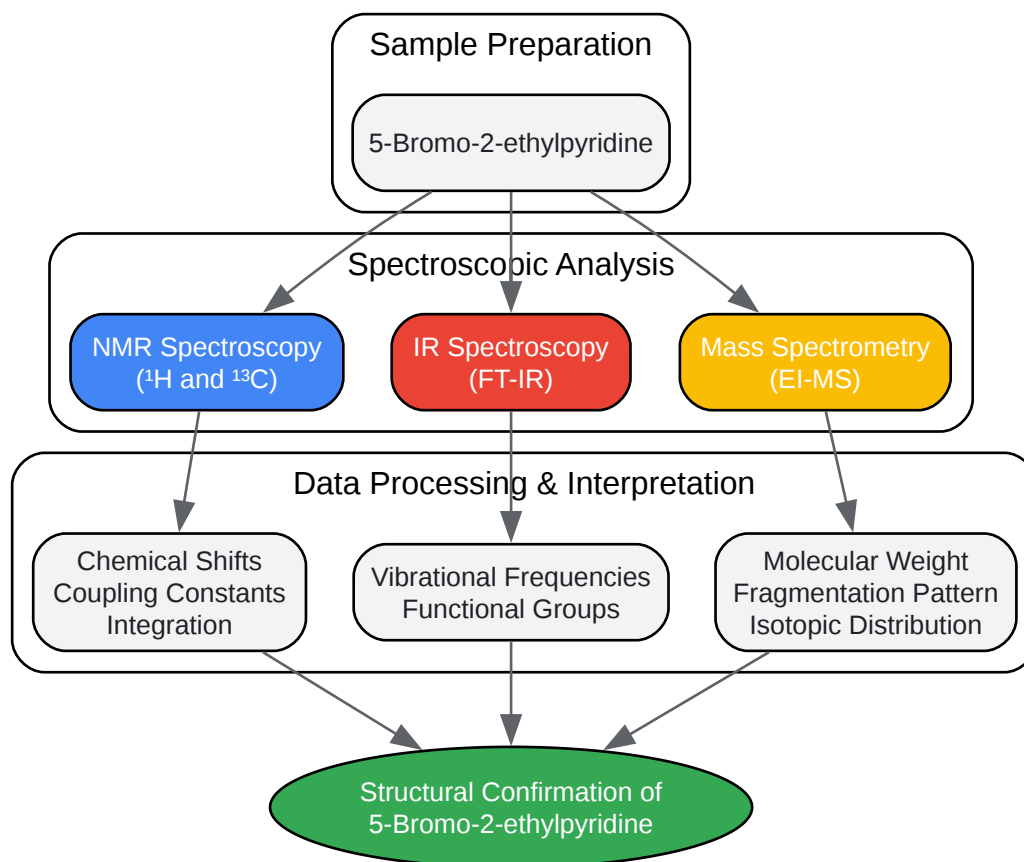
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source to generate the molecular ion and various fragment ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and record their relative abundance.

- Data Analysis:
 - Identify the molecular ion peak (M^+). Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Bromo-2-ethylpyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 5-Bromo-2-ethylpyridine | C₇H₈BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]
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